4-Fluoro-2-(3-methylcyclohexyl)aniline
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Overview
Description
4-Fluoro-2-(3-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 4-position and a 3-methylcyclohexyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(3-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrogenation of 4-nitrofluorobenzene followed by subsequent reactions to introduce the 3-methylcyclohexyl group . The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
4-Fluoro-2-(3-methylcyclohexyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 4-Fluoro-2-(3-methylcyclohexyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic and industrial applications .
Comparison with Similar Compounds
4-Fluoroaniline: A simpler analogue with a fluoro group at the 4-position and no additional substituents.
4-Fluoro-2-(trifluoromethyl)aniline: Another derivative with a trifluoromethyl group at the 2-position instead of the 3-methylcyclohexyl group.
Uniqueness: 4-Fluoro-2-(3-methylcyclohexyl)aniline is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct chemical and physical properties.
Biological Activity
4-Fluoro-2-(3-methylcyclohexyl)aniline is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a fluorine atom and a 3-methylcyclohexyl group attached to an aniline backbone. This unique configuration enhances its chemical stability and biological activity. The molecular formula is C12H16FN, with a molecular weight of approximately 195.26 g/mol.
The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom is known to increase binding affinity through enhanced hydrogen bonding and van der Waals interactions, while the bulky cyclohexyl group may influence steric hindrance, thereby affecting the compound's reactivity and stability.
Biological Activity
1. Enzyme Inhibition:
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests potential applications in drug development targeting specific biochemical pathways.
2. Receptor Binding:
The compound has been studied for its interactions with various receptors, including those involved in neurotransmission and cell signaling. Preliminary studies suggest that it may act as a modulator of receptor activity, potentially influencing physiological responses.
3. Antioxidant Activity:
Recent investigations have highlighted the antioxidant properties of related compounds, suggesting that this compound may exhibit similar effects. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases .
Case Studies
-
Enzyme Inhibition Study:
A study evaluated the inhibitory effects of various aniline derivatives on lipoxygenase (LOX), an enzyme involved in inflammatory processes. The results indicated that compounds with fluorinated structures exhibited enhanced inhibitory activity compared to their non-fluorinated counterparts .Compound IC50 (μM) Activity This compound TBD Potential Inhibitor Reference Compound 10 Strong Inhibitor -
Receptor Interaction Analysis:
Another study focused on the binding affinity of this compound to serotonin receptors. The findings suggested that the compound could serve as a lead for developing new antidepressants by modulating serotonin signaling pathways.
Comparative Analysis
A comparative analysis was conducted between this compound and other fluorinated anilines to assess their biological activities:
Compound Name | CAS Number | Binding Affinity (Ki) | Biological Activity |
---|---|---|---|
This compound | TBD | TBD | Potential Inhibitor |
4-Fluoroaniline | 371-62-0 | TBD | Moderate Activity |
3-Fluoro-4-(methylsulphonyl)aniline | TBD | TBD | Low Activity |
Properties
Molecular Formula |
C13H18FN |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
4-fluoro-2-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18FN/c1-9-3-2-4-10(7-9)12-8-11(14)5-6-13(12)15/h5-6,8-10H,2-4,7,15H2,1H3 |
InChI Key |
FCFZVCXMQMPEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2=C(C=CC(=C2)F)N |
Origin of Product |
United States |
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